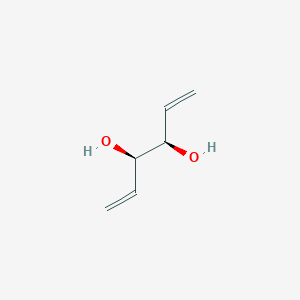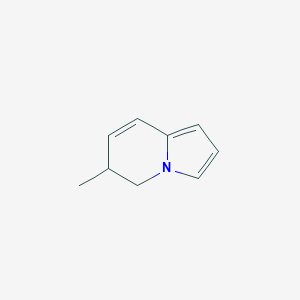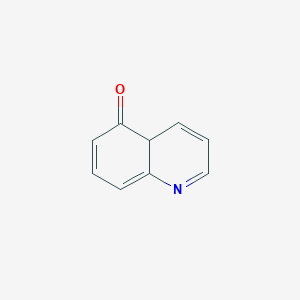
(3R,4R)-hexa-1,5-diene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-hexa-1,5-diene-3,4-diol is an organic compound characterized by its two hydroxyl groups attached to a six-carbon chain with two double bonds. This compound is notable for its chirality, having two stereocenters at the third and fourth carbon atoms, both in the R configuration. The presence of these stereocenters and the diene structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-hexa-1,5-diene-3,4-diol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of hexa-1,5-diene using a chiral osmium catalyst. The reaction conditions often include the use of osmium tetroxide (OsO4) in the presence of a chiral ligand, such as (DHQ)2PHAL, and a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an aqueous solvent at room temperature, yielding the desired diol with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric dihydroxylation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the development of more cost-effective and environmentally friendly catalysts is an ongoing area of research to improve industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-hexa-1,5-diene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: Pd/C catalyst under hydrogen gas at elevated pressure.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hexane-3,4-diol.
Substitution: Formation of chlorides or esters.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-hexa-1,5-diene-3,4-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of polymers and other industrial products.
Wirkmechanismus
The mechanism of action of (3R,4R)-hexa-1,5-diene-3,4-diol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl groups and the diene structure, which can participate in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4S)-hexa-1,5-diene-3,4-diol: The enantiomer of (3R,4R)-hexa-1,5-diene-3,4-diol, with opposite stereochemistry at the third and fourth carbon atoms.
Hexa-1,5-diene-3,4-diol: The racemic mixture containing both (3R,4R) and (3S,4S) enantiomers.
Hexa-1,5-diene-3-ol: A similar compound with only one hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various transformations.
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(3R,4R)-hexa-1,5-diene-3,4-diol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
KUQWZSZYIQGTHT-PHDIDXHHSA-N |
Isomerische SMILES |
C=C[C@H]([C@@H](C=C)O)O |
Kanonische SMILES |
C=CC(C(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)


![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)


